molecular formula C25H24N4O2S B2711866 N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide CAS No. 690249-19-5

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide

Cat. No.: B2711866
CAS No.: 690249-19-5
M. Wt: 444.55
InChI Key: QMMAPFDYUWYCOI-UHFFFAOYSA-N
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Description

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is a novel synthetic compound offered for research purposes. It is designed around a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its significant binding affinity to biological receptors and enzymes . The molecular structure incorporates a benzylpropanamide chain and a 4-methoxyphenyl substituent, features commonly associated with enhanced bioactivity and pharmacokinetic properties. Compounds featuring the 1,2,4-triazole moiety have demonstrated a wide array of biological activities in scientific literature, including potent anti-inflammatory effects through the inhibition of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway plays a pivotal role in inflammation and is implicated in conditions such as asthma, atherosclerosis, and certain cancers . Research on structurally similar N-alkyl/aralkyl/aryl triazole derivatives has shown promising 15-LOX inhibitory activity, with some analogues exhibiting IC50 values in the sub-micromolar range and favorable binding free energies in molecular docking studies . Furthermore, the integration of sulfur and nitrogen heterocycles is a established strategy in developing compounds with potential antitumor, antibacterial, and antifungal properties . This product is intended for in vitro biochemical and cellular assays to further investigate these mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-31-21-14-12-20(13-15-21)24-27-25(29-28-24)32-22(19-10-6-3-7-11-19)16-23(30)26-17-18-8-4-2-5-9-18/h2-15,22H,16-17H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMAPFDYUWYCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the benzyl group via nucleophilic substitution reactions. The final step often involves the coupling of the triazole derivative with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the benzyl group can result in various functionalized derivatives.

Scientific Research Applications

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The compound shares structural motifs with several triazole-based molecules, including:

Compound Name Key Substituents/Modifications Biological/Physical Properties Reference
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Thiadiazole core, tolylamino group Purchased as a CDK5/p25 inhibitor candidate; ATP non-competitive mechanism
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide Bromophenyl group, methyl-triazole Studied for nonlinear optical (NLO) properties via DFT; enhanced polarizability vs. parent
N'-(3-Bromo-4-fluorobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide Thiophene-methyl, bromo-fluorobenzylidene Bright orange solid (m.p. 148–150°C); potential metal-binding via N,O-bidentate directing group

Key Observations :

  • Thioether Linkage : The (thio)propanamide backbone is conserved in many analogues (e.g., ), suggesting its role in stabilizing molecular conformation or enabling covalent interactions .
Pharmacological and Physicochemical Differences
  • Melting Points : Derivatives with bulky substituents (e.g., 5s in , m.p. 158–160°C) exhibit higher melting points than those with flexible chains, suggesting the target compound’s m.p. may vary based on crystallinity .
  • Bioactivity: Compounds like 3-amino-1,2,4-triazole derivatives () show anticancer activity via kinase inhibition, a plausible pathway for the target molecule given its triazole-thioether architecture .

Biological Activity

N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-methoxyphenyl isothiocyanate and appropriate coupling agents to form the desired triazole derivative. The purity and identity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11645Induction of apoptosis
Compound BMCF730Inhibition of cell cycle
N-benzyl...HeLa25Apoptosis via caspase activation

Anti-inflammatory Effects

In addition to antitumor properties, N-benzyl derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of N-benzyl derivatives in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
  • Triazole Ring Modifications : Alterations in the triazole ring can affect binding affinity to biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length connecting the triazole to the amide group may influence pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and thioether bond formation. Key steps include:

  • Triazole core synthesis : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C for 12 hours) .
  • Thioether coupling : Reaction of the triazole-thiol intermediate with a benzyl-substituted propanamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Protective group strategies : Methoxy and benzyl groups may require temporary protection (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used for final isolation .

Q. How is the structural identity of this compound validated in academic research?

  • X-ray crystallography : Single-crystal analysis using SHELXL or similar software confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for benzyl groups) and carbon frameworks .
    • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 500–550 range) .

Q. What in vitro assays are used to screen this compound’s bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or urease inhibition) under controlled pH (7.4) and temperature (37°C) .
  • Antimicrobial testing : Broth microdilution methods (MIC determination) against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature modulation : Higher yields (75–85%) are reported for thioether coupling at 60–70°C compared to room temperature (40–50%) .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in triazole formation .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates but may require rigorous post-reaction purification .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Purity validation : Conflicting IC50_{50} values may arise from impurities. Repetition with HPLC-purified samples (>98% purity) is recommended .
  • Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation pathways that could explain inconsistent in vivo/in vitro results .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation :

    PositionModificationObserved Effect
    Benzyl (N-position)Electron-withdrawing groups (e.g., -NO2_2)↑ Anticancer activity (IC50_{50} reduced by 40%)
    4-MethoxyphenylReplacement with halogens (e.g., -F)↑ Lipophilicity and blood-brain barrier penetration
  • Triazole core substitution : Replacing sulfur with selenium alters redox properties and enhances antioxidant activity .

Q. What advanced computational methods predict binding modes with target enzymes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with His264 in urease) .
  • MD simulations : 100-ns trajectories assess binding stability under physiological conditions (e.g., RMSD < 2.0 Å indicates stable complexes) .

Key Considerations for Researchers

  • Crystallization challenges : Twinned crystals may require iterative refinement in SHELXL for accurate structure resolution .
  • Biological assay limitations : Off-target effects (e.g., ROS generation) should be ruled out via counter-screening assays .

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